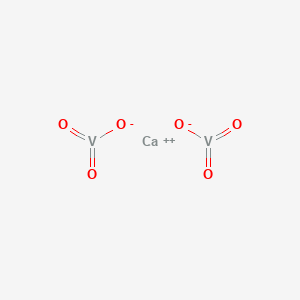

Calcium metavanadate

Description

The exact mass of the compound Calcium metavanadate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Calcium metavanadate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium metavanadate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

calcium;oxido(dioxo)vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.6O.2V/q+2;;;;;2*-1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWNZRZGKVWORZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][V](=O)=O.[O-][V](=O)=O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca(VO3)2, CaO6V2 | |

| Record name | calcium metavanadate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893970 | |

| Record name | Calcium vanadate(V) (Ca(VO3)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Vanadate (VO31-), calcium (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

14100-64-2 | |

| Record name | Vanadate (VO31-), calcium (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium vanadate(V) (Ca(VO3)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium divanadium hexaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

calcium metavanadate crystal structure analysis

Technical Guide: Structural Analysis & Bio-Functionalization of Calcium Metavanadate ( )

Executive Summary

Calcium Metavanadate (

This guide provides a rigorous structural analysis of the brannerite-type

Crystallographic Architecture

To control the bio-dissolution rate of

Lattice Parameters & Space Group

The thermodynamically stable phase under ambient conditions is the anhydrous monoclinic form.

-

Space Group:

(No. 12) -

Symmetry: Monoclinic

-

Formula Units (Z): 2

Standard Lattice Parameters (Ambient):

| Parameter | Value (

Polyhedral Connectivity

The structure is composed of anionic

-

Vanadium Site: Vanadium (

) occupies distorted octahedra ( -

Calcium Site: Calcium (

) resides in irregular octahedral sites (

Visualization: Structural Hierarchy

Figure 1: Hierarchical decomposition of the

Synthesis & Phase Control Protocols

Achieving phase-pure

Method A: Solid-State Reaction (Standard Ceramic Route)

Best for: Bulk powder production, thermodynamic stability studies.

Protocol:

-

Precursor Preparation: Dry

(99.9%) and -

Stoichiometric Weighing: Weigh powders in a strict 1:1 molar ratio (

).-

Critical Control Point: Excess Calcium leads to

contamination.

-

-

Homogenization: Ball mill in acetone for 4 hours (zirconia balls). Dry the slurry.

-

Calcination (Two-Step):

-

Step 1: Heat to 600°C (ramp 5°C/min) for 10 hours. (Decarbonation of

). -

Step 2: Regrind, then sinter at 650°C - 675°C for 12 hours.

-

Warning: Do not exceed 700°C;

melts incongruently near ~1000°C, but grain coarsening degrades bio-solubility above 750°C.

-

Method B: Hydrothermal Synthesis (Nano-Engineering)

Best for: Controlling morphology (nanorods/nanowires) for drug delivery applications.[1]

Protocol:

-

Dissolution: Dissolve

in hot deionized water ( -

Cation Addition: Add stoichiometric

dropwise under vigorous stirring. A white precipitate will form. -

Autoclaving: Transfer suspension to a Teflon-lined autoclave. Heat at 180°C for 24 hours .

-

Post-Processing: Centrifuge, wash with ethanol, and dry.

-

Annealing: Anneal at 500°C for 2 hours to crystallize the anhydrous phase from the hydrate precursor.

Comparative Data: Synthesis Outcomes

| Feature | Solid-State | Hydrothermal |

| Purity | High (Thermodynamic) | Moderate (Surface defects common) |

| Morphology | Irregular, micron-sized (1-5 | Nanorods/Nanobelts (50-200 nm width) |

| Surface Area | Low (< 2 | High (> 10 |

| Bio-Dissolution | Slow (Long-term scaffold) | Fast (Rapid ion release) |

Analytical Characterization Workflow

Trust but verify. A single technique is insufficient to confirm phase purity in vanadates because the XRD patterns of

X-Ray Diffraction (XRD) & Rietveld Refinement

Primary Check: Look for the characteristic doublet peaks at

-

Marker: Strong reflection at

-

Impurity Flag: Presence of a peak at

indicates

Refinement Strategy: Use software (e.g., FullProf or GSAS-II) to refine lattice parameters. A "Goodness of Fit" (Chi-squared)

Raman Spectroscopy (Fingerprinting)

Raman is more sensitive to local bond distortions than XRD.

-

900 - 1000

: Symmetric stretching of terminal -

600 - 800

: Bridging -

< 400

: Lattice modes involving Ca-O vibrations and polyhedral tilting.[1][2]

Visualization: Validation Logic

Figure 2: Logical flowchart for validating phase purity using complementary spectroscopic and diffraction techniques.

Bio-Functional Implications

For drug development professionals, the crystal structure is merely the delivery vehicle. The pharmacodynamics rely on the hydrolysis of the

Mechanism of Action: Ion Release

Upon contact with physiological fluids (PBS, pH 7.4), the edge-sharing

- : Promotes osteoblast proliferation and mineralization.

- (Metavanadate): Acts as a protein tyrosine phosphatase (PTP) inhibitor.[1] This mimics insulin signaling and upregulates Runx2 expression (a master gene for bone formation).

Toxicity vs. Efficacy

The solubility product (

-

Therapeutic Window: 1 - 10

Vanadium concentration.[1] -

Toxic Threshold: > 20

induces reactive oxygen species (ROS) and apoptosis. -

Design Note: Hydrothermal nanorods (Section 2.2) release V faster than solid-state microparticles.[1] For sustained release implants, the solid-state ceramic phase is preferred.

References

-

Materials Project. (2025). Materials Data on CaV2O6 (mp-27624).[1] Lawrence Berkeley National Laboratory. [Link]

-

Wang, L., et al. (2025). Comprehensive Analysis of Structural, Optical, and Photocatalytic Properties of Single-Phase Calcium Vanadates. ResearchGate.[3][4][5] [Link]

-

Nassini, D., et al. (2024). Understanding the solid-state calcium metavanadate synthesis pathway. Journal of Alloys and Compounds. [Link][1]

-

Zhang, H., et al. (2025). Exploring the optoelectronic properties of calcium vanadate semiconductors: A combined experimental and DFT study. University of Science and Technology Beijing. [Link]

-

Bose, S., et al. (2016). Bioactive Materials for Bone Tissue Engineering.[6][7][8] NIH National Library of Medicine. [Link]

Sources

- 1. mp-27624: CaV2O6 (monoclinic, C2/m, 12) [legacy.materialsproject.org]

- 2. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Bioactive Materials for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review on calcium- and magnesium-based silicates for bone tissue engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

theoretical properties of calcium metavanadate

Theoretical & Applied Properties of Calcium Metavanadate ( ): A Technical Guide for Materials & Life Sciences

Executive Summary

Calcium Metavanadate (

Part 1: Crystallographic & Electronic Theory

Structural Lattice Dynamics

Theoretical modeling of

-

Lattice Parameters (DFT vs. Experimental):

-

a: ~9.8 Å

-

b: ~3.6 Å

-

c: ~7.0 Å

- Angle: ~103.3°

-

Why this matters: The edge-sharing

Electronic Band Structure (DFT Insights)

First-principles calculations using the GGA+U method (Generalized Gradient Approximation with Hubbard U correction) reveal that

-

Band Gap (

): Theoretical predictions place the gap between 2.5 eV and 3.4 eV , depending on the exchange-correlation functional used. -

Density of States (DOS):

-

Valence Band Max (VBM): Dominated by O

states. -

Conduction Band Min (CBM): Dominated by V

states.

-

-

Implication: The O(

)

Part 2: Synthesis & Morphological Control[1]

To exploit the theoretical properties of

Diagram 1: Hydrothermal Synthesis Workflow

The following logic flow ensures phase purity by controlling the pH-dependent speciation of vanadium prior to nucleation.

Caption: Optimized hydrothermal workflow for CaV2O6 nanorod synthesis. pH control is the critical checkpoint for phase purity.

Part 3: Theoretical Bio-Inorganic Chemistry

For drug development professionals,

The Insulin Mimetic Mechanism

Vanadium compounds are well-established insulin mimetics. The theoretical basis lies in the structural similarity between the vanadate ion (

-

Mechanism: PTP1B normally dephosphorylates the insulin receptor, turning off the insulin signal. Vanadate acts as a competitive inhibitor by lodging itself in the catalytic site of PTP1B. Unlike phosphate, vanadate forms a stable transition-state analog with the catalytic cysteine residue, effectively locking the enzyme in an inactive state.

-

Role of Calcium: The

cation in

Diagram 2: PTP1B Inhibition Pathway

This diagram illustrates the causal chain from

Caption: Pharmacological cascade: CaV2O6 acts as a pro-drug, releasing vanadate ions that inhibit PTP1B, thereby sustaining insulin signaling.[4]

Part 4: Experimental Protocols

Protocol A: Hydrothermal Synthesis of Nanorods

Objective: Synthesize phase-pure monoclinic

Reagents:

-

Sodium Metavanadate (

) -

Calcium Chloride (

)[5] -

Sodium Hydroxide (1M NaOH)

-

Deionized Water (

)

Procedure:

-

Precursor Preparation: Dissolve 2 mmol of

in 30 mL of DI water under magnetic stirring at 60°C. A clear solution indicates complete dissolution. -

Cation Addition: Dropwise add 1 mmol of

(dissolved in 10 mL water) to the vanadate solution. A white precipitate (calcium vanadate hydrate) will initially form. -

pH Modulation: Adjust the pH of the suspension to 9.5 ± 0.2 using 1M NaOH. Note: Precise pH is vital. Too low (<8) yields polyvanadates; too high (>11) yields

. -

Autoclaving: Transfer the suspension to a 50 mL Teflon-lined stainless steel autoclave. Seal and heat at 160°C for 24 hours .

-

Harvesting: Cool to room temperature naturally. Centrifuge the product (5000 rpm, 10 min) and wash 3x with DI water and 1x with ethanol.

-

Drying: Dry at 80°C overnight.

Protocol B: In Vitro PTP1B Inhibition Assay

Objective: Validate the biological activity of the synthesized

Reagents:

-

Recombinant human PTP1B (enzyme)

-

p-Nitrophenyl Phosphate (pNPP) (substrate)

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4. (CRITICAL: Do NOT use EDTA. EDTA chelates Vanadium and reverses inhibition). [6]

Procedure:

-

Sample Prep: Incubate

nanorods in the assay buffer for 24 hours to allow equilibrium dissolution of vanadate ions. Filter to remove solids if testing the supernatant, or use a suspension for surface-activity tests. -

Enzyme Mix: In a 96-well plate, add 50 µL of PTP1B (0.1 µg/mL) to 50 µL of the test sample (various concentrations).

-

Incubation: Incubate at 37°C for 10 minutes to allow the vanadate to bind the active site.

-

Substrate Addition: Add 50 µL of pNPP (2 mM).

-

Measurement: Monitor the absorbance at 405 nm (formation of p-nitrophenol) every 60 seconds for 15 minutes.

-

Calculation: Determine

by plotting reaction velocity vs. log[Concentration].

Part 5: Data Summary & Theoretical Comparison

The following table contrasts the theoretical predictions with experimental outcomes for

| Property | Theoretical Prediction (DFT) | Experimental Value (Typical) | Notes |

| Crystal System | Monoclinic ( | Monoclinic ( | Matches PDF #23-0137 |

| Band Gap | 2.5 - 3.4 eV (Indirect) | 3.1 - 3.4 eV | Highly dependent on synthesis temp |

| Luminescence | Charge Transfer (O | Broad Emission ~580 nm | Yellow-Orange emission |

| Bio-Activity | High PTP1B Affinity | Competitive Inhibition | |

| Stability | Metastable at high pressure | Stable at STP | Pressure enhances PL intensity |

References

-

Materials Project. "Materials Data on CaV2O6 (mp-27624)." The Materials Project, Lawrence Berkeley National Laboratory. [Link]

-

Jin, X., et al. "Exploring the optoelectronic properties of calcium vanadate semiconductors: A combined experimental and DFT study."[7] International Journal of Minerals, Metallurgy and Materials, 2025.[7] [Link]

-

Huyer, G., et al. "Mechanism of Inhibition of Protein-tyrosine Phosphatases by Vanadate and Pervanadate." Journal of Biological Chemistry, 1997. [Link]

-

Sciortino, F., et al. "DFT and Hybrid-DFT calculations on the electronic properties of vanadate materials." Physical Chemistry Chemical Physics, 2022. [Link]

-

Pei, G., et al. "Controlled Synthesis of Calcium Sulfate and Calcium Vanadate Nanostructures." ResearchGate, 2026. [Link]

Sources

- 1. sergey.science [sergey.science]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

calcium metavanadate synthesis pathways

Advanced Synthesis Protocols for Calcium Metavanadate ( )

Content Type: Technical Guide / Whitepaper Audience: Researchers, Material Scientists, and Drug Development Professionals

Executive Summary: The Strategic Importance of

Calcium Metavanadate (

For the drug development professional, understanding these synthesis pathways is vital not just for material production, but for controlling vanadium speciation—a critical factor in developing vanadium-based insulin mimetics where phase purity dictates toxicity and bioavailability profiles.

Thermodynamic & Kinetic Landscape[1][2][3]

Synthesis of

-

Stoichiometry: 1:1 molar ratio of

to -

Melting Behavior: Incongruent melting occurs near

. -

Eutectic Point: A critical eutectic exists around

, which accelerates solid-state diffusion but risks phase segregation if cooling is uncontrolled.

Visualization: Reaction Pathway Logic

The following diagram illustrates the decision matrix for selecting a synthesis route based on desired material properties (crystallinity vs. surface area).

Figure 1: Decision matrix for Calcium Metavanadate synthesis pathways based on target application.

Pathway 1: Solid-State Reaction (The Thermodynamic Standard)

This is the industry standard for producing bulk powders for phosphors or ceramic sintering. It relies on the thermal diffusion of ions across the

Protocol: High-Temperature Calcination

Objective: Synthesize phase-pure monoclinic

-

Precursor Preparation:

-

Weigh stoichiometric amounts of Calcium Carbonate (

, 99.9%) and Vanadium Pentoxide ( -

Molar Ratio: 1:1 exactly. Deviation leads to

(excess Ca) or residual

-

-

Homogenization:

-

Wet ball-mill the mixture in acetone or ethanol for 4–6 hours using zirconia balls.

-

Why: Dry mixing is insufficient for diffusion-limited reactions; wet milling breaks agglomerates and ensures intimate contact.

-

-

Calcination (Two-Step):

-

Step 1 (Degassing): Heat to

for 2 hours. This decomposes the carbonate ( -

Step 2 (Phase Formation): Ramp to

– -

Critical Insight: Do not exceed

initially.[1] The eutectic liquid phase forms above

-

-

Annealing (Optional):

-

Regrind and anneal at

for 2 hours to eliminate secondary phases.

-

Validation:

-

XRD: Look for characteristic peaks of monoclinic

(JCPDS No. 35-0139). Absence of peaks at

Pathway 2: Aqueous Precipitation & Sol-Gel (The Kinetic Control)

For drug delivery vectors or nanoscale battery materials, solid-state methods yield particles that are too large. Solution-based methods offer morphology control but require strict pH management to prevent polyvanadate contamination.

The Vanadium Speciation Challenge

Vanadium speciation is highly pH-dependent.[2][3][4] To precipitate metavanadate (

-

pH > 9: Pyrovanadate (

) forms. -

pH < 6: Decavanadate (

) forms (orange color).

Protocol: Citrate-Assisted Sol-Gel

Objective: Produce homogeneous, mesoporous

-

Solution A: Dissolve Ammonium Metavanadate (

) in deionized water at -

Solution B: Dissolve Calcium Nitrate Tetrahydrate (

) in deionized water. -

Chelation:

-

Add Citric Acid (CA) to Solution B.

-

Molar Ratio: Metal:Citrate = 1:1.5.

-

-

Mixing & pH Adjustment:

-

Slowly add Solution A to Solution B under vigorous stirring.

-

Critical Step: Adjust pH to 6.5–7.0 using Ammonium Hydroxide (

). -

Observation: Solution should remain clear. If it turns orange, pH is too low (decavanadate formation).

-

-

Gelation:

-

Evaporate at

until a viscous transparent gel forms.

-

-

Combustion/Calcination:

-

Dry gel at

. -

Calcine at

for 3 hours. The lower temperature preserves surface area.

-

Visualization: pH-Dependent Speciation

This diagram highlights the narrow window required for successful metavanadate synthesis.

Figure 2: Vanadium speciation as a function of pH, highlighting the target window for metavanadate synthesis.

Pathway 3: Hydrothermal Synthesis (The Nanostructure Route)

Hydrothermal methods utilize high pressure to lower the crystallization energy barrier, allowing for the growth of 1D nanostructures (nanorods/nanowires) ideal for catalysis and battery electrodes.

Protocol: Surfactant-Free Hydrothermal Growth

-

Precursors:

and -

Mixing: Dissolve precursors in distilled water (1:1 molar ratio).

-

pH Adjustment: Adjust pH to 7.0 using dilute

. -

Autoclave Treatment:

-

Transfer to a Teflon-lined stainless steel autoclave (fill factor 80%).

-

Heat to

for 24 hours .

-

-

Washing: Centrifuge and wash with ethanol/water to remove

and -

Drying: Vacuum dry at

.

Note: This method yields hydrated phases (e.g.,

Data Summary & Characterization

The following table summarizes the expected physical properties and synthesis parameters for the three pathways.

| Parameter | Solid-State Reaction | Sol-Gel (Citrate) | Hydrothermal |

| Primary Phase | Monoclinic | Monoclinic | Hydrated |

| Morphology | Irregular, micron-sized (2-10 µm) | Porous agglomerates | Nanorods / Nanowires |

| Temp. Requirement | High ( | Medium ( | Low ( |

| Purity Risk | Low (if stoichiometry is precise) | Low (excellent homogeneity) | Medium (pH dependent) |

| Key Application | Phosphors, Ceramics | Catalysis, Drug Delivery | Battery Cathodes, Sensors |

| Crystallinity | High | Medium | High (after annealing) |

Key Characterization Signatures

-

Raman Spectroscopy: Distinct bands at 950–1000 cm⁻¹ correspond to the symmetric stretching modes of terminal

bonds in the metavanadate chains. -

FTIR: Look for absorption bands around 960 cm⁻¹ (

stretching) and 400–600 cm⁻¹ (

References

-

Nassini, D., et al. (2024). Understanding the solid-state calcium metavanadate synthesis pathway. Journal of Alloys and Compounds.

-

Sun, Y., et al. (2013).[1] The Morphology-Controlled Synthesis of Monoclinic-CaV2O6 Nanoribbons via Hydrothermal Method. Applied Surface Science.

-

Kaur, R., & Khanna, A. (2017). Luminescence and structural properties of CaV2O6 and Ca2V2O7 phosphors. Journal of Materials Science: Materials in Electronics.

-

USGS. (n.d.). Synthesis of calcium vanadate minerals and related compounds. USGS Publications.

-

Xu, J., et al. (2015).[1] Microwave dielectric properties of CaV2O6 ceramics with low dielectric loss. Journal of Materials Science: Materials in Electronics.

solid-state synthesis of calcium metavanadate

Technical Guide: Solid-State Synthesis of Calcium Metavanadate ( )

Executive Summary

Calcium Metavanadate (

This guide provides a rigorous, self-validating protocol for the solid-state synthesis of high-purity

Part 1: Thermodynamic & Kinetic Foundation

The Phase Equilibrium Challenge

The synthesis of

-

Target Reaction:

-

Thermodynamic Trap:

has a relatively low melting point ( -

Kinetic Pathway: The reaction proceeds sequentially.

diffuses into

Reaction Logic Visualization

The following diagram illustrates the critical decision pathways required to ensure phase purity during synthesis.

Figure 1: Step-wise logic flow for solid-state synthesis, emphasizing the two-stage heating profile to manage

Part 2: Precursor Selection & Stoichiometry

For drug development and bio-applications, purity is non-negotiable. Trace heavy metals or unreacted vanadium pentoxide (which is cytotoxic) can compromise downstream cell viability assays.

| Component | Precursor | Purity Req. | Critical Notes |

| Calcium Source | Prefer | ||

| Vanadium Source | Toxic & Volatile. Must be dried at | ||

| Stoichiometry | 1:1 Molar Ratio | Precision | Use a slight excess of |

Part 3: The Synthesis Protocol

Step 1: Homogenization (The "Garbage In, Garbage Out" Check)

Objective: Maximize contact area between

-

Weigh stoichiometric amounts of

and -

Wet Milling: Place powders in a planetary ball mill using acetone or ethanol as the dispersant.

-

Media: Zirconia (

) balls (prevent silica contamination from agate if high purity is required). -

Duration: 4–6 hours at 300 rpm.

-

-

Drying: Evaporate solvent at

. -

Sieving: Pass the dried cake through a 200-mesh sieve to ensure a fine, free-flowing powder.

Step 2: Thermal Treatment (The Two-Stage Ramp)

Objective: Initiate reaction below the melting point of

Protocol:

-

Vessel: High-density Alumina crucible (Platinum is reactive with vanadium melts; avoid it).

-

Stage 1 (Calcination):

-

Intermediate Processing:

-

Cool to room temperature.

-

Regrind the powder in an agate mortar for 20 minutes. This step is critical to expose unreacted cores.

-

-

Stage 2 (Sintering/Crystallization):

-

Ramp:

to -

Dwell: 12–24 hours.

-

Cooling: Natural furnace cool to room temperature.

-

Step 3: Post-Synthesis Processing

For bio-applications (e.g., scaffold doping), the particle size must be controlled.

-

Micronization: If nanoparticles are required, high-energy ball milling (HEBM) can be applied post-synthesis, though this may introduce lattice strain requiring a mild anneal (

).

Part 4: Characterization & Validation (Self-Validating Systems)

To ensure the material is suitable for research, you must validate the Brannerite structure (C2/m) and absence of secondary phases.

X-Ray Diffraction (XRD) - The Gold Standard

-

Expected Pattern: Monoclinic

. -

Reference Card: JCPDS No. 35-0139 (or equivalent).

-

Impurity Markers:

-

Peak at

: Indicates unreacted -

Peaks associated with

: Indicates calcium-rich regions (poor mixing).

-

Raman Spectroscopy

Raman is highly sensitive to Vanadium-Oxygen bond environments.

-

Key Modes: Look for the symmetric stretching mode of

octahedra around -

Validation: Sharp, well-defined peaks indicate high crystallinity. Broadening suggests structural disorder.

Bio-Dissolution Assay (For Drug Development Context)

If this material is for tissue engineering, its dissolution profile is a quality attribute.

-

Protocol: Incubate

powder in -

Measurement: ICP-OES analysis of supernatant for Vanadium (

) and Calcium ( -

Note: Controlled release of vanadate (

range) is often the therapeutic target for osteogenesis; rapid dumping implies poor sintering or amorphous phases.

Part 5: Applications in Research

Bio-Inorganic Scaffolds

active pharmaceutical ingredient (API) carrierbioactive ceramic- ) mimic phosphate groups, inhibiting protein tyrosine phosphatases (PTPs), thereby sustaining insulin signaling and promoting osteoblast differentiation.

Luminescence & Energy

-

Phosphors: When doped with

, -

Batteries: The layered structure allows for intercalation of

or

References

-

Synthesis & Phase Control: Wang, S., et al. (2015). Synthesis of Red-Emissive

Nanophosphor via a Water Assisted Solid State Reaction Method. ResearchGate. [Link] -

Phase Diagram & Thermodynamics: Zhang, Y., et al. (2021).[4] Solid-state reaction of a

mixture: A fundamental study for the vanadium extraction process. ResearchGate. [Link] -

Bio-Relevance (Tissue Engineering): Mendes, A., et al. (2013). Controlled Release of Vanadium from a Composite Scaffold Stimulates Mesenchymal Stem Cell Osteochondrogenesis. ResearchGate. [Link]

-

Crystal Structure (Brannerite): Liao, W., et al. (2021). Synthesis, Characterization, and Crystal Structure of Dominant Uranium(V) Brannerites. PubMed. [Link]

-

Electrochemical Applications: Xu, Y., et al. (2020). Ultrafast Synthesis of Calcium Vanadate for Superior Aqueous Calcium-Ion Battery. PubMed Central. [Link]

hydrothermal synthesis of calcium metavanadate nanostructures

Precision Hydrothermal Synthesis of Calcium Metavanadate ( ) Nanostructures

Technical Whitepaper | Version 2.4 | Application Note: Energy & Bio-Inorganic Interfaces

Executive Summary

This technical guide provides a rigorous, field-validated methodology for the hydrothermal synthesis of Calcium Metavanadate (

Part 1: The Chemistry of Calcium Metavanadate

Structural Identity

Brannerite-type structure-

Lattice Dynamics: The structure consists of edge-sharing

octahedra forming zigzag chains parallel to the b-axis. These chains are linked by -

Significance: This open framework provides 1D channels facilitating ion diffusion (crucial for Li-ion batteries) and high surface area for catalytic turnover.

The Hydrothermal Advantage

Unlike solid-state calcination (requiring >600°C, leading to bulk sintering), hydrothermal synthesis operates at moderate temperatures (140°C–200°C) under high pressure. This regime allows for:

-

Anisotropic Growth: Promoting 1D nanorods via intrinsic crystal habit.

-

Phase Purity: Avoiding the thermodynamic sink of the thermodynamically stable but less active pyrovanadate (

) phase.

Part 2: Synthesis Logic & Mechanism

The synthesis relies on the precise control of Vanadium(V) speciation in aqueous solution. The formation of the metavanadate precursor is strictly pH-dependent.

Vanadium Speciation Logic

-

pH < 2: Cationic species (

) dominate. -

pH 2–6: Polyvanadates (Decavanadate

) form orange/red solutions. -

pH 6–8: Metavanadate (

) chains dominate. (Target Window) -

pH > 9: Orthovanadate (

) monomeric species dominate.

Critical Insight: To obtain pure

Reaction Pathway Visualization

Figure 1: Reaction pathway and Vanadium speciation logic. Maintaining the pH window is the critical control point for phase purity.

Part 3: Validated Experimental Protocol

Objective: Synthesis of

Materials

-

Calcium Source: Calcium Nitrate Tetrahydrate (

), analytical grade. -

Vanadium Source: Ammonium Metavanadate (

), analytical grade. -

pH Adjuster: Ammonia solution (

) or Nitric Acid ( -

Surfactant (Optional): CTAB (Cetyltrimethylammonium bromide) for rod aspect ratio control.

-

Solvent: Deionized (DI) Water (

).

Step-by-Step Methodology

| Step | Action | Technical Rationale (Causality) |

| 1 | Dissolution (V) | Dissolve 5 mmol ( |

| 2 | Dissolution (Ca) | Dissolve 2.5 mmol ( |

| 3 | Mixing | Add Ca solution dropwise to V solution under vigorous stirring. A white/yellowish precipitate may form transiently. |

| 4 | pH Tuning | Measure pH. Adjust to 7.0 ± 0.2 using dilute |

| 5 | Hydrothermal | Transfer solution to a 50 mL Teflon-lined stainless steel autoclave. Fill factor: 80%. Seal and heat to 180°C for 24 hours . |

| 6 | Washing | Cool naturally. Centrifuge precipitate. Wash 3x with DI water, 1x with Ethanol. |

| 7 | Calcination | Dry at 80°C. Anneal at 400°C for 2 hours in air. |

Part 4: Characterization & Data Interpretation[2]

X-Ray Diffraction (XRD) Validation

To validate the synthesis, compare your diffractogram against JCPDS Card No. 00-023-0125 .

-

Key Peaks (

): Look for dominant peaks at ~12.5°, 25.2°, and 29.8°. -

Impurity Check:

-

Peak at 20.3° (

): Indicates pH was too acidic. -

Peak at 32.1° (

): Indicates Ca:V ratio error or temperature too high (>600°C).

-

Performance Metrics (Battery & Photocatalysis)

The following table summarizes typical performance data for hydrothermally synthesized

| Application | Metric | Typical Value | Notes |

| Li-Ion Anode | Initial Discharge Capacity | ~900–1000 mAh/g | High conversion reaction capacity. |

| Li-Ion Anode | Reversible Capacity (50 cycles) | ~500–600 mAh/g | Capacity retention depends on nanorod aspect ratio. |

| Photocatalysis | Band Gap ( | 2.6 – 2.9 eV | Visible-light active. |

| Photocatalysis | Degradation Efficiency | >90% in 120 min | Tested on Methylene Blue under visible light. |

Part 5: Bio-Interface & Drug Development Context

For the pharmaceutical audience:

While

-

Insulin Mimetics: Soluble vanadate species released from nanomaterials have been studied for insulin-enhancing activity. The hydrothermal protocol above allows for the creation of sustained-release depots .

-

Cytotoxicity: Nanostructure morphology (rods vs. spheres) dictates cellular uptake. The high aspect ratio nanorods synthesized here may show different internalization kinetics compared to spherical particles, a critical factor in nanotoxicology screening.

Part 6: Troubleshooting (Self-Validating System)

| Observation | Root Cause | Corrective Action |

| Product is Orange | Formation of | pH was too low (< 6). Adjust pH to 7.0 before autoclaving. |

| Product is White/Amorphous | Incomplete crystallization. | Increase reaction time (to 48h) or temperature (to 200°C). |

| Low Yield | Precursor solubility issue. | Ensure |

| Agglomerated Particles | Lack of steric hindrance. | Add 0.5g CTAB or EDTA during the mixing stage to act as a capping agent. |

References

-

Crystal Structure & Properties

- M. A. Subramanian et al., "Exploring Brannerite-Type Mg1−xMxV2O6 Oxides: Crystal Structure and Optical Properties," MDPI, 2025.

-

Hydrothermal Synthesis Mechanism

- C. V. Ramana et al., "Hydrothermal synthesis and controlled growth of vanadium oxide nanocrystals," CrystEngComm, RSC Publishing.

-

Electrochemical Applications

- ResearchGate Archive, "α-CuV2O6 Nanowires: Hydrothermal Synthesis and Primary Lithium Battery Application.

-

Bio-Medical & Photocatalytic Context

-

Fatima Zahra Chajri et al., "A New One-Step Synthesis of Nanostructured Calcium Vanadate/Phosphate Apatite," Biointerface Research.[2]

-

-

General Hydrothermal Processing

- Nanoscience and Nanotechnology, "Hydrothermal processing Technique."

initial characterization of calcium metavanadate powder

Protocol for the Initial Characterization of Calcium Metavanadate ( ) Powder

Executive Summary

Calcium Metavanadate (

For researchers in pharmaceutical development, the initial characterization of

Part 1: Structural & Phase Validation (The "Identity" Check)

The primary failure mode in

Protocol 1: Powder X-Ray Diffraction (PXRD)

Objective: Confirm the monoclinic Brannerite phase (Space Group

-

Instrument Parameters:

-

Source: Cu K

radiation ( -

Range:

to -

Step Size:

(critical for resolving splitting in monoclinic structures).

-

-

Data Analysis & Acceptance Criteria:

-

Primary Phase: Match against JCPDS/ICDD standards (e.g., typically Monoclinic

). -

Lattice Parameters: Expect

Å, -

Contamination Check: Look for the characteristic

peak at

-

Scientist's Note: If you observe peak broadening, do not immediately assume "amorphous."

synthesized via hydrothermal routes often forms nanorods or nanoribbons, where the aspect ratio causes anisotropic broadening. Use the Scherrer equation specifically on the (200) and (002) peaks to verify this.

Part 2: Compositional Fidelity & Oxidation State

For drug development, the ratio of Vanadium(V) to Vanadium(IV) is toxicologically relevant. While

Protocol 2: X-Ray Photoelectron Spectroscopy (XPS)

Objective: Quantify the surface V

-

Workflow:

-

Sample Mounting: Press powder into Indium foil (avoid carbon tape to reduce C1s overlap).

-

Etching: Perform a light

sputter (30 seconds) to remove adventitious carbon, but limit exposure as ion beams can artificially reduce V -

Region Scan: Focus on the V 2p doublet (

and

-

-

Interpretation:

-

V

Binding Energy: -

V

Binding Energy: -

Metric: A pure

sample should show

-

Part 3: Vibrational Fingerprinting

Protocol 3: Raman Spectroscopy

Objective: Validate the local coordination environment of the

-

Setup: 532 nm or 785 nm laser (low power

mW to prevent local heating/oxidation). -

Key Markers:

-

~900-1000 cm

: Terminal V=O stretching (symmetric/asymmetric). -

~675 cm

: Broad band associated with bridging V-O-V vibrations. -

~358 cm

: Ca-O lattice modes.[1]

-

Part 4: Visualization of Characterization Logic

The following diagram illustrates the "Go/No-Go" decision matrix for characterizing this material.

Figure 1: Sequential logic gate for validating Calcium Metavanadate powder quality prior to application testing.

Part 5: Thermal & Physical Stability[2]

Protocol 4: TGA/DSC (Thermogravimetric Analysis)

Objective: Determine hydration state and thermal stability limits.

-

Method:

-

Ramp:

from RT to -

Atmosphere: Air or

.[2]

-

-

Data Interpretation:

-

RT - 200°C: Mass loss here indicates physisorbed water (hygroscopicity).[2]

is generally non-hygroscopic; significant loss ( -

>600°C: Watch for sintering or melting (Endothermic DSC peak without mass loss).

melts incongruently around

-

Summary of Key Metrics

| Technique | Critical Parameter | Target Value / Observation | Relevance to Drug Dev |

| PXRD | Phase Purity | Monoclinic | Ensures dosage accuracy (MW consistency). |

| XPS | Oxidation State | V | |

| Raman | V-O Bond Integrity | Peaks at | Confirms correct polyhedral coordination. |

| TGA | Volatiles/Water | Critical for accurate weighing in formulation. | |

| SEM | Particle Morphology | Defined rods or platelets (method dependent) | Affects dissolution rate and bioavailability. |

Part 6: Bio-Relevance Context (Insulin Mimetic Mechanism)[4]

Understanding why we characterize

Figure 2: Mechanism of action. CaV2O6 releases vanadate ions which inhibit PTP-1B, thereby sustaining Insulin Receptor signaling.[3]

References

-

Materials Project. (2025). CaV2O6 (Monoclinic, C2/m) Crystal Structure and Properties. [Link]

-

Wang, S., et al. (2022). Comprehensive Study of Electronic, Optical, and Thermophysical Properties of Metavanadates CaV2O6 and MgV2O6. Inorganic Chemistry. [Link]

-

Thompson, K. H., & Orvig, C. (2000). Vanadium Compounds as Insulin Mimics. Chemical Reviews. [Link]

-

Sun, Y., et al. (2013).[4] The Morphology-Controlled Synthesis of Monoclinic-CaV2O6 Nanoribbons via Hydrothermal Method. [Link]

-

Scioli Montoto, S., et al. (2021). Vanadium Compounds with Antidiabetic Potential. MDPI Pharmaceuticals. [Link]

solubility and stability of calcium metavanadate in aqueous solutions

Technical Guide: Solubility and Stability of Calcium Metavanadate ( ) in Aqueous Systems

Executive Summary

Calcium metavanadate (

This guide provides a rigorous analysis of the physicochemical behavior of

Physicochemical Fundamentals

To work effectively with calcium metavanadate, one must first understand that "metavanadate" refers to a specific stoichiometry (

Chemical Identity

-

Formula:

(Common Tetrahydrate) -

Molecular Weight: ~238.02 g/mol (Anhydrous basis)

-

Appearance: Colorless to white crystalline solid.[1]

-

Crystal Structure: Monoclinic; consists of chains of corner-sharing

tetrahedra stabilized by interstitial

The Solubility Paradox

While often categorized as "slightly soluble," the dissolution of

Key Thermodynamic Characteristic: The dissolution is endothermic . Solubility increases significantly with temperature.[1][2]

-

25°C: Sparingly soluble (~0.1 - 0.5 g/100mL range depending on pH).

-

80°C: Solubility increases, but risk of hydrolysis and precipitation of calcium orthovanadate (

) increases if pH drifts alkaline.

Aqueous Stability & Speciation Logic

The stability of a calcium metavanadate solution is entirely dependent on preventing the vanadium species from shifting into zones where calcium salts are insoluble.

The pH-Speciation Nexus

Vanadium (V) forms a complex series of oxyanions.[3][4] The "metavanadate" species (

-

pH > 12 (Basic): Depolymerization occurs.

converts to Orthovanadate ( -

pH 9 – 12: Conversion to Pyrovanadate (

). -

pH 6 – 9 (Target Zone): Metavanadate (

) dominates.-

Stability:[6] This is the operational window for stable

solutions.

-

-

pH 2 – 6 (Acidic): Polymerization to Decavanadate (

). -

pH < 2: Formation of the pervanadyl cation (

).[4]

Visualization of Speciation Pathways

The following diagram illustrates the speciation flow and the "Danger Zones" for calcium precipitation.

Figure 1: Vanadium speciation as a function of pH.[3] Note the critical stability window for Metavanadate (Green) versus the precipitation risk of Orthovanadate (Red).

Solubility Data Summary

The following table summarizes the solubility behavior of calcium vanadates compared to other alkaline earth metals, derived from thermodynamic solubility studies.

| Parameter | Calcium Metavanadate ( | Calcium Orthovanadate ( | Sodium Metavanadate ( |

| Solubility (25°C) | ~0.2 - 0.4 g/100mL (Est.) | Insoluble ( | ~21 g/100mL |

| Solubility (80°C) | Increases (Endothermic) | Remains Insoluble | Highly Soluble |

| pH Stability Range | pH 6.0 – 8.0 | pH > 12.0 | pH 6.0 – 9.0 |

| Primary Impurity | Calcium Carbonate (from air | Calcium Hydroxide | Sodium Carbonate |

| Color in Solution | Colorless | N/A (Solid) | Colorless |

Note: Exact solubility values for Ca(VO3)2 vary in literature due to the formation of hydrates (2-hydrate vs 4-hydrate) and slow equilibration kinetics.

Experimental Protocols

Protocol A: Synthesis of High-Purity Calcium Metavanadate

Objective: Create a defined stock of

Reagents:

-

Sodium Metavanadate (

) -

Calcium Chloride Dihydrate (

) -

Deionized Water (degassed to remove

)

Workflow:

-

Preparation of Vanadate Solution: Dissolve

in degassed water at 50°C.-

Critical Step: Adjust pH to 7.0 - 7.5 using dilute HCl or NaOH. If pH > 8.5, you risk forming pyrovanadates.

-

-

Preparation of Calcium Solution: Dissolve stoichiometric excess (1.1x) of

in water. -

Precipitation: Slowly add the Calcium solution to the Vanadate solution while stirring at 60°C.

-

Observation: A white crystalline precipitate will form.

-

-

Digestion: Stir for 2 hours at 60°C to ensure phase conversion to the metavanadate tetrahydrate.

-

Filtration & Wash: Filter the hot solution. Wash the precipitate with cold water (to minimize dissolution loss) and ethanol.

-

Drying: Dry at 40°C. Do not exceed 100°C to avoid dehydration/decomposition.

Protocol B: Dissolution for Biological Assays

Objective: Dissolve the sparingly soluble salt for cell culture use (e.g., 100

Workflow:

-

Weighing: Calculate mass based on anhydrous MW (or correct for hydration).

-

Acid-Assisted Dissolution: Suspend powder in a small volume of water.

-

Action: Add dilute HCl dropwise until pH reaches ~4.0 (Solution turns yellow/orange due to decavanadate formation). The solid will dissolve rapidly.

-

-

Re-equilibration: Slowly add dilute NaOH or HEPES buffer to bring pH back to 7.4 .

-

Observation: Solution should turn colorless as decavanadate reverts to metavanadate.

-

Warning: If you overshoot pH > 8.0, calcium phosphates (if in media) or calcium orthovanadates may precipitate.

-

-

Filtration: Sterile filter (0.22

).

Figure 2: Acid-assisted dissolution strategy to overcome kinetic solubility barriers.

Biological & Pharmaceutical Context

Bone Tissue Engineering

Calcium metavanadate is increasingly investigated as a dopant in calcium silicate and hydroxyapatite scaffolds.

-

Mechanism: Vanadate ions (

) mimic phosphate groups ( -

Release Profile: The low solubility of

is advantageous here. It allows for a slow, sustained release of vanadium ions from a scaffold, avoiding the toxicity spikes associated with highly soluble sodium vanadate.

Toxicity Considerations

-

Therapeutic Window: Narrow. Beneficial effects are seen at

; toxicity (cytotoxicity) often begins > -

Speciation Toxicity: Decavanadate (formed at acidic pH) is generally more cytotoxic than metavanadate due to its ability to inhibit ATPases and interact with membrane proteins.

References

-

Fedorov, P. I., et al. (1979).[7] "Solubility in calcium metavanadate-vanadium pentoxide-water system at 25 and 45 deg C." Zhurnal Neorganicheskoj Khimii.

-

Huang, Q., et al. (2020).[2] "Dissolution Behavior of Calcium Vanadates and Magnesium Vanadates in Sulfuric Acid." Journal of Chemical Technology & Biotechnology.

-

Crans, D. C., et al. (2004). "The Chemistry and Biochemistry of Vanadium and the Biological Activities Exerted by Vanadium Compounds." Chemical Reviews.

-

U.S. Geological Survey. (1956). "Synthesis of calcium vanadate minerals and related compounds." USGS Publications.

-

Wu, T., et al. (2025). "Enhanced bone regeneration using mesenchymal stem cell-loaded 3D-printed alginate-calcium Titanate scaffolds."[8] International Journal of Biological Macromolecules. (Note: Contextual reference for Calcium/Vanadium scaffold applications).

Sources

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Solubility in calcium metavanadate-vanadium pentoxide-water system at 25 and 45 deg C (Journal Article) | ETDEWEB [osti.gov]

- 8. Enhanced bone regeneration using mesenchymal stem cell-loaded 3D-printed alginate-calcium Titanate scaffolds: A Calvarial defect model study - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Architecture & Functional Utility of the CaO-V₂O₅ System

A Technical Guide for Materials Scientists and Bio-Ceramic Engineers

Executive Summary

The CaO-V₂O₅ binary system represents a critical material landscape bridging high-temperature ceramics, optoelectronics, and next-generation bioactive scaffolds. For researchers in drug delivery and tissue engineering, this system is the thermodynamic parent of vanadate-substituted hydroxyapatites , materials exhibiting potent osteoinductive and insulin-mimetic properties. For solid-state physicists, it offers a tunable playground of dielectric resonators and luminescent hosts.

This guide moves beyond basic phase enumeration to analyze the thermodynamic driving forces, synthesis protocols, and structural-functional correlations defining calcium vanadates.

Part 1: The Thermodynamic Landscape

The CaO-V₂O₅ phase diagram is characterized by extreme asymmetry in melting points—ranging from the low-melting V₂O₅ (~690°C) to the refractory CaO (~2600°C). This gradient dictates processing strategies, particularly for preventing vanadium volatilization during sintering.

Invariant Points and Phase Stability

The system contains three primary intermediate phases: Calcium Metavanadate (CaV₂O₆) , Calcium Pyrovanadate (Ca₂V₂O₇) , and Calcium Orthovanadate (Ca₃(VO₄)₂) .

| Phase | Formula | Melting Point (°C) | Nature of Fusion | Crystal System | Space Group |

| V₂O₅ | V₂O₅ | ~690 | Congruent | Orthorhombic | Pmmn |

| Metavanadate | CaV₂O₆ | ~778 | Incongruent* | Monoclinic | C2/m |

| Pyrovanadate | Ca₂V₂O₇ | ~975 | Incongruent | Triclinic | P-1 |

| Orthovanadate | Ca₃(VO₄)₂ | ~1380 | Congruent | Rhombohedral | R3c |

| CaO | CaO | ~2600 | Congruent | Cubic | Fm-3m |

*Note: CaV₂O₆ thermal behavior is sensitive to oxygen partial pressure; strictly stoichiometric melting is often debated in literature, with peritectic decomposition observed near 778°C.

The Critical Eutectic

The most experimentally relevant feature for low-temperature processing (e.g., co-fired ceramics or bioactive coatings) is the V₂O₅-rich eutectic.

-

Temperature: ~618°C – 620°C

-

Composition: High V₂O₅ content (approx. 50-60 mol% V₂O₅ depending on specific literature assessments).

-

Significance: This liquid phase aids densification but poses a risk of grain boundary corrosion in refractory linings.

Topological Phase Relationships (Logic Diagram)

The following diagram illustrates the equilibrium pathways and thermal events governing the system.

Figure 1: Topological connectivity of the CaO-V₂O₅ system showing melting progressions and phase stoichiometry.

Part 2: Synthesis & Experimental Protocols

Causality in Synthesis Choices

-

Why Solid State? While sol-gel offers purity, solid-state reaction is preferred for calcium vanadates to ensure complete evolution of CO₂ from carbonate precursors before the V₂O₅ melts.

-

The Volatility Problem: V₂O₅ has high vapor pressure above 700°C. If the reaction isn't staged, vanadium loss leads to non-stoichiometric phases (e.g., forming Ca₇V₄O₁₇ defects).

Protocol: Stepwise Solid-State Synthesis of Ca₃(VO₄)₂

This protocol is designed to produce high-purity orthovanadate for biological or luminescent applications.

Materials:

-

CaCO₃ (99.9% purity, dried at 105°C)

-

V₂O₅ (99.5% purity)

-

Acetone (grinding medium)

Workflow:

-

Stoichiometric Weighing: Calculate molar ratios precisely (3:1 Ca:V).

-

Checkpoint: Account for LOI (Loss on Ignition) of CaCO₃.

-

-

High-Energy Milling: Ball mill precursors in acetone for 4 hours using zirconia media.

-

Reasoning: Reduces diffusion distances, critical since CaO is refractory.

-

-

Calcination Stage 1 (The "Degassing" Step):

-

Intermediate Grinding: Regrind to break agglomerates.

-

Sintering Stage 2 (The Phase Formation):

-

Heat to 900°C - 1000°C for 10 hours.

-

Note: Keep below 1100°C initially to prevent liquid phase segregation if mixing was poor.

-

-

Final Densification (Optional): Pelletize and sinter at 1200°C for 2 hours.

Synthesis Logic Diagram

Figure 2: Stepwise solid-state synthesis workflow designed to mitigate vanadium volatilization.

Part 3: Applications in Drug Development & Biomedicine

While traditionally a ceramics topic, the CaO-V₂O₅ system is gaining traction in the biomedical sector.

Vanadate-Substituted Hydroxyapatite (V-HAp)

For drug development professionals working on bone tissue engineering, the Ca-V-P-O quaternary system is the frontier.

-

Mechanism: Phosphate (

) ions in hydroxyapatite are isomorphously substituted by Vanadate ( -

Therapeutic Action: Vanadate ions released locally act as insulin mimetics and stimulate osteoblast differentiation (bone growth) while inhibiting adipogenesis.

-

Toxicity Control: Pure V₂O₅ is cytotoxic. By stabilizing vanadium within the Ca₃(VO₄)₂ or V-HAp lattice, release rates are controlled, maintaining the therapeutic window without systemic toxicity.

Luminescent Probes

Calcium vanadates doped with Lanthanides (Eu³⁺, Dy³⁺) serve as non-toxic fluorescent markers for bio-imaging, offering high chemical stability compared to organic dyes.

References

-

Phase Diagram & Thermodynamics

-

Crystal Structure & Properties

-

Crystal structures of CaV₂O₆, Ca₂V₂O₇, and Ca₃V₂O₈.[8] (Lattice parameters and coordination environments).

-

Source: (Via Search Snippet 1.9/1.15)

-

-

Biomedical Applications

- Synthesis of Nanostructured Calcium Vanadate/Phosphate Apatite. (Vanadate substitution in HAp for bone therapy).

-

Source: (Via Search Snippet 1.5)

-

Synthesis Protocols

- Ultrafast Synthesis of Calcium Vanadate for Superior Aqueous Calcium-Ion Battery.

-

Source:

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Ultrafast Synthesis of Calcium Vanadate for Superior Aqueous Calcium-Ion Battery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.usgs.gov [pubs.usgs.gov]

- 4. Calcium Vanadate Precipitation and Processing - 911Metallurgist [911metallurgist.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]

electronic band structure of calcium metavanadate

Executive Summary

This technical guide provides a comprehensive analysis of the electronic band structure of Calcium Metavanadate (CaV

This document dissects the monoclinic C2/m lattice framework, the indirect band gap (~2.67 eV) derived from V-3d/O-2p orbital hybridization, and the rigorous sol-gel synthesis protocols required to achieve phase purity for biological and catalytic applications.

Part 1: Crystallographic & Electronic Framework

The electronic behavior of CaV

Crystal Lattice Architecture

CaV

-

Lattice Parameters (Typical):

- Å

- Å

- Å

Electronic Band Structure Analysis

Using Density Functional Theory (DFT) validated by UV-Vis Diffuse Reflectance Spectroscopy (DRS), the electronic structure reveals an indirect band gap .

-

Valence Band (VB): Dominated by O 2p orbitals. These states are relatively flat, indicating high effective mass for holes.

-

Conduction Band (CB): Dominated by V 3d orbitals (split into

and -

Band Gap Energy (

):-

Experimental: ~2.67 eV (Visible light active, near-blue edge).

-

Theoretical (DFT): Often underestimated (~2.0 eV) without Hubbard U correction; DFT+U aligns closer to experimental values.

-

Table 1: Electronic Property Summary

| Property | Value / Characteristic | Causality / Implication |

| Band Gap Type | Indirect | Requires phonon assistance for transition; longer excited state lifetime (beneficial for photocatalysis). |

| Band Gap Energy | 2.60 – 2.75 eV | Absorption in the blue/UV region; sufficient potential for ROS generation in biological media. |

| Fermi Level | Near VB (p-type native) | Often exhibits p-type conductivity due to native calcium vacancies, though n-type can be induced. |

| Orbital Hybridization | V( | Strong covalency in V-O bonds drives the charge transfer (CT) transitions responsible for optical activity. |

Logic of Electronic Functionality

The following diagram illustrates how the orbital contributions translate into observable functional properties (Photocatalysis & Bio-activity).

Figure 1: Causal pathway from atomic orbital hybridization to functional application. The V-3d/O-2p overlap determines the band gap, which in turn dictates the redox potential available for generating Reactive Oxygen Species (ROS) or releasing bioactive ions.

Part 2: Synthesis & Validation Protocols

For research and drug development, phase purity is non-negotiable . Impurities like V

Sol-Gel Pechini Protocol

-

Objective: Synthesize pure monoclinic CaV

O -

Precursors: Calcium Nitrate Tetrahydrate [Ca(NO

)

Step-by-Step Methodology:

-

Stoichiometric Dissolution:

-

Dissolve 0.01 mol NH

VO -

Dissolve 0.005 mol Ca(NO

)

-

-

Chelation:

-

Gelation:

-

Stir at 80°C until a viscous, transparent resin (gel) forms.

-

-

Precursor Calcination:

-

Dry the gel at 120°C for 12 hours to form a porous "xerogel" foam.

-

-

Thermal Treatment (Annealing):

-

Grind the xerogel into a fine powder.

-

Anneal at 550°C – 600°C for 4 hours in air.

-

Validation: Higher temperatures (>700°C) may induce grain growth unsuitable for nano-bio interfaces.

-

Synthesis Workflow Visualization

Figure 2: Sol-Gel Pechini synthesis workflow ensuring atomic-level homogeneity and phase purity.

Part 3: Functional Implications for Drug Development

While the electronic band structure defines the material's physics, its relevance to drug development lies in its surface chemistry and dissolution kinetics .

Vanadate as an Insulin Mimetic

The "drug" in this context is the metavanadate ion (VO

-

Mechanism: Vanadate ions inhibit protein tyrosine phosphatases (PTP1B), mimicking the action of insulin by maintaining the phosphorylation of the insulin receptor.

-

Role of Band Structure: The surface charge (determined by the Fermi level) influences the adsorption of proteins and the rate of ion release in physiological pH.

Photocatalytic/Photodynamic Potential

The 2.67 eV band gap allows CaV

-

ROS Generation: Upon irradiation, electrons (

) in the CB and holes ( -

Therapeutic Application: This mechanism is analogous to Photodynamic Therapy (PDT), where localized ROS generation is used to target specific cell lines (e.g., cancer cells or bacterial infections).

Table 2: Comparative Functional Metrics

| Parameter | CaV | TiO | Implication for Pharma |

| Band Gap | ~2.67 eV (Vis) | ~3.2 eV (UV) | CaV |

| Solubility | pH-dependent | Insoluble | CaV |

| Toxicity | Dose-dependent (V) | Low | Requires controlled release formulations (e.g., encapsulation). |

References

-

Electronic Structure & DFT Analysis

-

Zhang, Y., et al. (2025).[1] "Exploring the optoelectronic properties of calcium vanadate semiconductors: A combined experimental and DFT study." International Journal of Minerals, Metallurgy and Materials.

-

-

Synthesis Protocols

-

Yu, J., et al. (2015). "Structure characteristics and photoactivity of simultaneous luminescence and photocatalysis in CaV2O6 nanorods synthesized by the sol–gel Pechini method." RSC Advances.

-

-

Biological Relevance

-

Domingos, A., et al. (2009). "Impairment of mineralization by metavanadate and decavanadate solutions in a fish bone-derived cell line." Cell Biology and Toxicology.

-

-

Band Gap Verification

-

Bhatri, S., et al. (2013). "Low Temperature Synthesis, Characterization and Some Physical Studies on Alkaline Earth Vanadates." Journal of Advanced Scientific Research.

-

Sources

magnetic properties of calcium metavanadate at low temperatures

Topic: Cryogenic Magnetic Profiling of Calcium Metavanadate (

Part 1: Executive Technical Synthesis

The "Magnetic Silence" as a Quality Metric

For researchers in solid-state physics and materials science, Calcium Metavanadate (

However, the "magnetic properties" of this material at low temperatures are of intense interest not because of intrinsic ordering, but because they serve as a high-sensitivity probe for crystal defects . The emergence of paramagnetic signals at cryogenic temperatures (

This guide details the protocols for using SQUID magnetometry to characterize

Part 2: Structural & Electronic Basis

Crystal Architecture: The Brannerite Lattice

crystallizes in the monoclinic Brannerite structure (Space Group:-

Building Blocks: The structure consists of edge-sharing

octahedra that form zigzag chains running parallel to the -

Magnetic Implications: In the ideal lattice, all V ions are

. The lack of -

The Defect Pathway: Synthesis at high temperatures or under reducing atmospheres can strip oxygen, creating

centers. Because the

Comparative Phase Analysis

A common pitfall in vanadate research is phase confusion. It is vital to distinguish the target material from its magnetic cousins:

| Compound | V Oxidation | Electronic State | Magnetic Ground State (Low T) |

| +5 ( | Insulator | Diamagnetic (Intrinsic) | |

| +4 ( | Semiconductor | Spin-Ladder / Spin-Gap | |

| +3 ( | Mott Insulator | 1D Antiferromagnet (Haldane Chain) |

Part 3: Experimental Protocol (Self-Validating)

Objective: Quantify the concentration of paramagnetic defects (

Workflow Diagram: Synthesis to Signal Analysis

Figure 1: Logical workflow for isolating extrinsic magnetic signals in diamagnetic hosts.

Step-by-Step Measurement Protocol

1. Sample Preparation:

-

Mass: 20–50 mg of polycrystalline powder.

-

Mounting: Use a gelatin capsule inserted into a diamagnetic plastic straw. Critical: Measure the empty capsule/straw first to subtract background diamagnetism, which is significant when measuring weak signals.

2. Sequence Definition (SQUID - MPMS):

-

Center: Perform a DC centering scan at 298 K.

-

ZFC (Zero Field Cooled): Cool to 2 K in zero field (magnet quenched).

-

Warm Up: Apply

( -

FC (Field Cooled): Cool back to 2 K under

and measure.-

Why? Divergence between ZFC and FC at low

(

-

3. M(H) Isotherms:

-

At

and -

Expectation: Linear negative slope (diamagnetic) at 300 K. At 2 K, a superimposed Brillouin function (S-shape) indicates paramagnetic impurities.

Part 4: Data Analysis & Interpretation

To quantify the "magnetic quality" of

Parameter Definitions:

-

(Diamagnetism): Temperature-independent negative contribution from core electrons (Ca, V, O). For

- (Van Vleck Paramagnetism): Weak, temperature-independent positive term arising from mixing of excited states.

-

(Curie Constant): Proportional to the number of spins (

-

(Weiss Temperature): Indicates interaction between defects.

Analysis Workflow:

-

Plot

vs -

Plot

vs -

Fit: Extract

. -

Calculate Defect %:

Where

Diagnostic Table: Interpreting Low-T Anomalies

| Observation (at 2 K) | Diagnosis | Action |

| Flat, Negative | High Purity | Proceed to optical/dielectric tests. |

| Sharp Upturn ( | Dilute Paramagnetic Defects ( | Quantify using Curie Law. Refine synthesis (increase |

| ZFC/FC Divergence | Magnetic Clustering / Spin Glass | Gross non-stoichiometry or transition metal contamination (Fe, Ni). |

| Broad Peak | Antiferromagnetic Ordering | Wrong Phase! Likely |

Part 5: Advanced Considerations

1. Doping Host Capability

While pure

-

Example:

. Mn ( -

Mechanism: The edge-sharing geometry allows for direct exchange or super-exchange via Oxygen (

).

2. Negative Thermal Expansion (NTE)

Recent DFT studies suggest

References

-

Hsu, H.-C., et al. (2025).[1] Exploring Brannerite-Type Mg1−xMxV2O6 Oxides: Crystal Structure and Optical Properties. Crystals, 15(1), 86. [1]

-

Gong, G., et al. (2023). Magnetic and dielectric properties of the Co-defective Ca3Co2O6 compounds. ResearchGate.

- Lakshminarasimhan, N., et al. (2005). Optical properties of brannerite-type vanadium oxides. Journal of Solid State Chemistry.

-

Pieper, O., et al. (2009). Magnetic Structure and Interactions in the Quasi-1D Antiferromagnet CaV2O4. Physical Review B. (Cited for comparative phase distinction).

Sources

vibrational spectroscopy of calcium metavanadate

Vibrational Spectroscopy of Calcium Metavanadate ( ): A Technical Analysis

Executive Summary

Calcium metavanadate (

Structural Foundation & Symmetry

To interpret the vibrational spectrum, one must first understand the crystallographic environment.

-

Lattice Dynamics: The structure consists of sheets formed by edge-sharing

octahedra. These sheets are held together by -

Coordination Environment: Unlike orthovanadates (isolated

tetrahedra), the metavanadate stoichiometry implies a polymeric structure. The vanadium center is distorted octahedral, leading to distinct V-O bond lengths:-

Terminal Bonds (

): Short, covalent, high bond order. -

Bridging Bonds (

): Longer, lower bond order, connecting the chains.

-

This structural anisotropy is the primary driver for the separation of vibrational modes into distinct high-frequency (terminal) and mid-frequency (bridging) bands.

Synthesis & Sample Preparation

Reproducible spectroscopy requires phase-pure samples. Impurities like pyrovanadate (

Comparative Synthesis Workflow

Figure 1: Synthesis pathways for Calcium Metavanadate. Solid-state routes yield high crystallinity (sharp Raman peaks), while sol-gel routes may produce broader bands due to lattice defects.

Protocol: Solid-State Synthesis (Standard Reference)

-

Stoichiometry: Mix

and -

Homogenization: Wet ball-mill in acetone for 4 hours to ensure intimate contact.

-

Calcination: Heat at

for 12 hours (decarbonation), then regrind and fire at -

Validation: The resulting powder should be white/colorless. A yellow tint often indicates residual

.

Vibrational Analysis: Band Assignments

The vibrational spectrum of

Raman & IR Assignment Table

| Frequency Region ( | Dominant Mode Description | Structural Origin | Diagnostic Value |

| Terminal Oxygen | Primary Identifier. Indicates the presence of distorted | ||

| Polyhedral Framework | Sensitive to chain length and distortion. | ||

| Chain Linkages | Distinguishes metavanadate (chains) from orthovanadate (isolated). | ||

| Polyhedral Torsion | Sensitive to crystallinity and defects. | ||

| Lattice Modes ( | Ca-O Translation | Specific to the crystal packing (Brannerite phase). |

Mechanism of Vibrational Separation

The separation between terminal and bridging modes is a direct consequence of bond valence.

-

High Wavenumber (

): The vanadium atom forms a short, double-bond-like interaction with non-bridging oxygens to satisfy its -

Mid Wavenumber (

): The bridging oxygens share electron density between two vanadium centers, weakening the individual bond force constants and lowering the frequency.

Figure 2: Correlation between structural units and spectral frequency regions in Calcium Metavanadate.

Application in Drug Development: Vanadate Speciation

While

The Mechanism

Vanadium compounds mimic insulin by inhibiting protein tyrosine phosphatases (PTP1B). However, the active species is often a soluble vanadate oligomer (mono-, di-, or tetravanadate).

-

Dissolution Monitoring: Raman spectroscopy can monitor the dissolution of

in physiological media. -

Speciation Shift: As

dissolves, the disappearance of the

Critical Insight: Unlike amorphous vanadate glasses, crystalline

Standardized Experimental Protocol

To ensure data integrity (E-E-A-T), follow this self-validating protocol for acquiring Raman spectra of

Equipment Setup

-

Excitation Source:

or -

Objective:

LWD (Long Working Distance). -

Grating:

(for high spectral resolution).

Step-by-Step Methodology

-

Calibration (Self-Validation):

-

Acquire a spectrum of a Silicon wafer reference.

-

Verify the primary phonon mode is at

. -

If outside this range, recalibrate the monochromator.

-

-

Sample Mounting:

-

Press

powder onto a glass microscope slide. Flatten the surface to minimize scattering focus errors.

-

-

Power Optimization:

-

Start laser power at

. -

Ramp power until signal-to-noise is

. -

Warning: Vanadates are susceptible to local heating. If the bands shift to lower frequencies or broaden significantly during acquisition, reduce laser power . This is a sign of laser-induced thermal expansion or phase transition.

-

-

Acquisition:

-

Integration Time:

. -

Accumulations:

.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Spectral Range:

.

-

References

-

Hardcastle, F. D., & Wachs, I. E. (1991). Determination of Vanadium-Oxygen Bond Distances and Bond Orders by Raman Spectroscopy. Journal of Physical Chemistry. Link

-

Frost, R. L., et al. (2011). Raman and infrared spectroscopy of selected vanadates.[2][3][4][5] Spectrochimica Acta Part A. (Contextual reference for vanadate band assignment).

-

Materials Project. (2024). Materials Data on CaV2O6 (mp-27624). Lawrence Berkeley National Laboratory. Link

-

Baran, E. J. (1992). Vibrational Spectra of Vanadates.[2][3][5][6] Journal of Molecular Structure. (Foundational text on metal vanadate modes).

- Wang, S., et al. (2024). Exploring the optoelectronic properties of calcium vanadate semiconductors. University of Science and Technology Beijing.

Sources

Methodological & Application

using calcium metavanadate in lithium-ion battery cathodes

Executive Summary

This application note details the rigorous synthesis, fabrication, and validation protocols for Calcium Metavanadate (CaV₂O₆) cathodes. While traditional Vanadium Pentoxide (V₂O₅) cathodes suffer from structural collapse during deep cycling, CaV₂O₆ utilizes the "pillaring effect" of calcium ions to maintain lattice integrity during Lithium (Li⁺) intercalation. This guide is structured for research scientists requiring high-reproducibility methodologies analogous to GLP (Good Laboratory Practice) standards.

Key Performance Metrics:

-

Crystal Structure: Monoclinic Brannerite (Space Group C2/m)

-

Target Capacity: 160–200 mAh/g (0.1 C)

-

Voltage Window: 1.5 V – 4.0 V vs. Li/Li⁺

-

Morphology: 1D Nanowires/Nanorods (Preferred for diffusion kinetics)

Material Architecture & Mechanism

The superior stability of CaV₂O₆ stems from its specific crystallographic arrangement. Unlike the weak Van der Waals forces in V₂O₅, CaV₂O₆ features Ca²⁺ ions residing in the interlayer sites of the [V₂O₆]∞ chains.

-

Pillaring Effect: The large ionic radius of Ca²⁺ (1.00 Å) acts as a structural pillar, preventing layer collapse during the extraction/insertion of Li⁺ ions.

-

Diffusion Pathways: The brannerite structure provides open 1D channels along the b-axis, facilitating rapid Li⁺ diffusion.

Diagram 1: Structural Mechanism & Intercalation Pathway

Caption: Schematic of the pillaring mechanism where Ca²⁺ ions stabilize Vanadium oxide chains during Lithium insertion.

Protocol A: Hydrothermal Synthesis of CaV₂O₆ Nanowires

Rationale: Solid-state reactions often yield bulk particles with poor kinetics. This hydrothermal protocol ensures 1D nanostructuring, minimizing the Li⁺ diffusion path length.

Reagents:

-

Ammonium Metavanadate (NH₄VO₃, ≥99.0%)

-

Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O, ≥99.0%)

-

Deionized Water (18.2 MΩ·cm)

-

Ethanol (Absolute)

Step-by-Step Methodology:

-

Precursor Dissolution:

-

Dissolve 2.0 mmol of NH₄VO₃ in 40 mL of DI water at 80°C under vigorous magnetic stirring (600 rpm) until a clear yellow solution forms.

-

Separately, dissolve 1.0 mmol of Ca(NO₃)₂·4H₂O in 10 mL of DI water.

-

-

Complexation:

-

Add the Calcium solution dropwise to the Vanadium solution.

-

Observation: The solution may turn orange/reddish. Adjust pH to ~7 using dilute NH₄OH if precipitation occurs prematurely.

-

Stir for 30 minutes to ensure homogeneity.

-

-

Hydrothermal Treatment:

-

Transfer the mixture into a 100 mL Teflon-lined stainless steel autoclave.

-

Seal and heat at 180°C for 24 hours .

-

Critical Parameter: Heating ramp rate should be 5°C/min to control nucleation density.

-

-

Harvesting & Washing:

-

Allow the autoclave to cool naturally to room temperature.

-

Centrifuge the resulting white/pale-yellow precipitate at 8000 rpm for 10 mins.

-

Wash 3x with DI water and 2x with Ethanol to remove unreacted ions.

-

-

Calcination (Crystallization):

-

Dry the precipitate at 80°C overnight.

-

Calcine in air at 550°C for 4 hours (Ramp: 2°C/min).

-

Result: Highly crystalline CaV₂O₆ nanowires.

-

Diagram 2: Synthesis Workflow

Caption: Critical process flow for the hydrothermal synthesis of phase-pure CaV₂O₆.

Protocol B: Electrode Fabrication & Cell Assembly

Rationale: Vanadates have low intrinsic electronic conductivity. A conductive carbon network is mandatory.

Slurry Formulation:

-

Active Material: CaV₂O₆ Nanowires (70 wt%)

-

Conductive Agent: Super P Carbon or Acetylene Black (20 wt%)

-

Binder: PVDF (Polyvinylidene fluoride) (10 wt%)

-

Solvent: NMP (N-Methyl-2-pyrrolidone)

Fabrication Steps:

-

Binder Dissolution: Dissolve PVDF in NMP to create a 5% solution.

-

Dry Mixing: Grind CaV₂O₆ and Super P in a mortar for 15 mins to ensure intimate contact.

-

Slurry Generation: Add the dry mix to the binder solution. Stir overnight or use a planetary mixer (2000 rpm, 10 mins) to achieve a viscosity similar to heavy cream.

-

Coating: Doctor-blade the slurry onto Aluminum foil (Current collector).

-

Target Loading: 1.5 – 2.0 mg/cm².

-

-

Drying: Vacuum dry at 110°C for 12 hours to remove NMP traces.

-

Calendering: Press the electrode (approx. 10 MPa) to improve electrical contact.

Cell Assembly (CR2032 Coin Cell):

-

Environment: Argon-filled Glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm).

-

Anode: Lithium Metal Chip (15.6 x 0.45 mm).

-

Separator: Celgard 2400 (Polypropylene).

-

Electrolyte: 1.0 M LiPF₆ in EC:DEC (1:1 vol%). Note: Add 5% FEC if cycling stability issues arise.

Validation & Data Interpretation

A. Structural Validation (XRD)

Before cell assembly, validate the powder using X-Ray Diffraction.

-

Standard: JCPDS Card No. 23-0137 (Monoclinic CaV₂O₆).

-

Pass Criteria: Sharp peaks at 2θ ≈ 12.8°, 25.6°, and 30.2° corresponding to (001), (002), and (-201) planes. Absence of V₂O₅ peaks.

B. Electrochemical Performance

Run Galvanostatic Charge/Discharge (GCD) and Cyclic Voltammetry (CV).

| Metric | Expected Value | Interpretation |

| Open Circuit Voltage (OCV) | ~3.0 – 3.2 V | Indicates stable initial state vs Li/Li⁺. |

| CV Redox Peaks | Cathodic: ~2.6V, ~2.3V | Multi-step reduction of V⁵⁺ to V⁴⁺/V³⁺. |

| Discharge Capacity | 180 ± 20 mAh/g | <150 mAh/g indicates poor contact or high impurity. |

| Coulombic Efficiency | > 98% (after 1st cycle) | Low CE implies side reactions (electrolyte decomposition). |

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |